molecular formula C8H5NO3S B1523441 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1333946-90-9

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1523441
CAS No.: 1333946-90-9
M. Wt: 195.2 g/mol
InChI Key: SUETYXKNGRYXIQ-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, this compound has been observed to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can affect cellular metabolism, proliferation, and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of their activity . For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of this compound have been associated with toxic or adverse effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and various transferases . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The metabolic pathways of this compound can also influence metabolic flux and the levels of various metabolites within cells.

Properties

IUPAC Name

2-(furan-3-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUETYXKNGRYXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.